4-Benzoyloxy-TEMPO (CAS 3225-26-1), also known as 4-hydroxy-TEMPO benzoate, is a highly stable, lipophilic nitroxyl radical widely procured as an oxidation catalyst and electrochemical mediator . Unlike simpler nitroxide radicals, the incorporation of a bulky benzoyloxy group at the C4 position of the piperidine ring significantly alters its physical properties, yielding a crystalline solid with a melting point above 100 °C . This structural modification enhances its solubility in organic solvents such as dichloromethane, making it a premier choice for biphasic Anelli-type oxidations, polymer heterogenization, and non-aqueous redox flow battery applications where organic phase retention and thermal stability are critical[REFS-1, REFS-3].
Substituting 4-Benzoyloxy-TEMPO with generic TEMPO or 4-hydroxy-TEMPO (TEMPOL) routinely compromises process scalability and catalyst recovery. Unsubstituted TEMPO suffers from severe volatility, melting at 36–38 °C and subliming under vacuum, which complicates solid handling and high-temperature processing. Conversely, 4-hydroxy-TEMPO is highly hydrophilic; in biphasic NaOCl oxidations, it aggressively partitions into the aqueous waste stream, requiring higher catalyst loadings and complicating downstream product isolation[1]. Furthermore, basic derivatives like 4-amino-TEMPO exhibit extreme pH-dependent redox shifts (pKa ~5.6), leading to disproportionation under acidic conditions [1]. 4-Benzoyloxy-TEMPO overcomes these failures by providing a thermally stable, highly lipophilic, and pH-neutral framework that locks the catalyst in the organic phase and ensures predictable electrochemical turnover [REFS-2, REFS-3].
For industrial procurement, the physical state of a catalyst dictates handling protocols. 4-Benzoyloxy-TEMPO is a stable crystalline powder with a melting point of 102.0–106.0 °C . In stark contrast, unsubstituted TEMPO melts at 36–38 °C and is highly prone to sublimation at ambient or slightly elevated temperatures . This ~65 °C differential means 4-Benzoyloxy-TEMPO can be safely stored, weighed, and processed under vacuum or elevated temperatures without the mass loss and equipment contamination risks associated with generic TEMPO[REFS-1, REFS-2].
| Evidence Dimension | Melting point and ambient volatility |
| Target Compound Data | 102.0–106.0 °C, non-volatile solid |
| Comparator Or Baseline | Unsubstituted TEMPO (36–38 °C, volatile/sublimes) |
| Quantified Difference | ~65 °C higher melting point |
| Conditions | Standard ambient pressure and storage conditions |
Eliminates catalyst loss via sublimation during vacuum drying and enables standard solid-handling protocols in large-scale manufacturing.
In biphasic oxidation systems (e.g., CH2Cl2/water), the catalyst must remain in the organic layer to interact with the substrate. 4-Benzoyloxy-TEMPO is highly lipophilic, enabling highly efficient 0.1 M scale oxidations in CH2Cl2 without partitioning into the aqueous phase[1]. Conversely, 4-hydroxy-TEMPO is extremely hydrophilic and readily leaches into the aqueous layer, requiring continuous catalyst replenishment or complex recovery steps . The benzoyloxy group acts as a hydrophobic anchor, ensuring the radical remains strictly in the organic phase to drive high-yield conversions [REFS-1, REFS-2].
| Evidence Dimension | Organic phase retention during biphasic catalysis |
| Target Compound Data | Highly retained in CH2Cl2 at 0.1 M concentrations |
| Comparator Or Baseline | 4-Hydroxy-TEMPO (Hydrophilic, leaches to aqueous phase) |
| Quantified Difference | Near-total organic phase retention vs. severe aqueous leaching |
| Conditions | Biphasic NaBr/NaOCl oxidation systems |
Prevents expensive catalyst loss to the aqueous waste stream and simplifies downstream purification of the oxidized product.
The redox potential of aminoxyl radicals can be severely compromised by protonatable substituents. For example, 4-amino-TEMPO (pKa ~5.6) experiences a massive redox shift at low pH, with its aminoxyl/oxoammonium couple surging to 0.926 V vs. NHE, leading to disproportionation [1]. 4-Benzoyloxy-TEMPO, possessing a neutral ester linkage, avoids this vulnerability entirely. It maintains a stable, predictable redox profile independent of acidic fluctuations, making it vastly superior for unbuffered or variable-pH electrocatalytic environments [1].
| Evidence Dimension | Redox potential stability under acidic conditions |
| Target Compound Data | Stable redox potential, independent of protonation |
| Comparator Or Baseline | 4-Amino-TEMPO (Shifts to 0.926 V vs. NHE at low pH) |
| Quantified Difference | Eliminates the >150 mV redox shift and disproportionation risk seen in basic analogs |
| Conditions | Variable pH electrocatalytic environments |
Ensures reliable and consistent electron transfer rates in electrochemical cells without requiring strict pH buffering.
The ultimate metric for a procurement decision is preparative-scale performance. In the biphasic oxidation of complex, sterically hindered substrates like 6β-methyl-3β,5α-dihydroxy-16α,17α-cyclohexanopregnan-20-one, the 4-Benzoyloxy-TEMPO catalyst system achieved a 90% isolated yield on a 12-gram scale[1]. This demonstrates exceptional turnover efficiency compared to traditional stoichiometric heavy-metal oxidants (e.g., chromium or ruthenium), which suffer from toxicity and difficult product separation [1]. The steric tuning provided by the benzoyloxy group facilitates high conversion rates even on bulky pharmaceutical intermediates.
| Evidence Dimension | Isolated product yield on preparative scale |
| Target Compound Data | 90% yield on 12-g scale |
| Comparator Or Baseline | Heavy-metal oxidants (Toxicity and separation challenges) |
| Quantified Difference | >90% yield using only catalytic amounts in a benign biphasic system |
| Conditions | 0.1 M substrate in CH2Cl2, NaBr co-catalyst |
Validates the compound as a scalable, heavy-metal-free alternative for the commercial synthesis of high-value active pharmaceutical ingredients (APIs).
Due to its high lipophilicity and near-total retention in organic solvents like dichloromethane, 4-Benzoyloxy-TEMPO is the preferred catalyst for Anelli-type oxidations of complex alcohols and steroids. It enables high-yield (>90%), preparative-scale conversions without the aqueous catalyst leaching associated with 4-hydroxy-TEMPO[1].
The bulky benzoyloxy group facilitates the physical heterogenization of the radical within polymers of intrinsic microporosity (PIMs). This makes it an ideal, stable mediator for the electrocatalytic oxidation of carbohydrates, offering consistent redox performance without the pH-dependent disproportionation seen in amino-substituted analogs [1].
4-Benzoyloxy-TEMPO's excellent solubility in organic electrolytes and stable redox potential make it a strong candidate for high-capacity organic radical batteries and redox flow systems, where standard TEMPO might suffer from volatility or crossover issues[REFS-1, REFS-2].
With a melting point exceeding 100 °C, 4-Benzoyloxy-TEMPO can be safely compounded into polymer melts or utilized in high-temperature distillation processes as a radical scavenger and polymerization inhibitor, scenarios where unsubstituted TEMPO (melting point 36 °C) would rapidly sublime and fail.